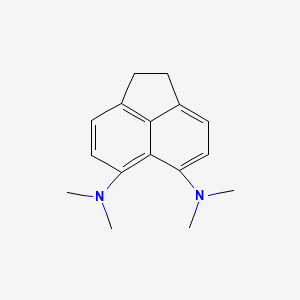
5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N',N'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- is a chemical compound with the molecular formula C12H12N2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- typically involves the reaction of acenaphthene with appropriate reagents under controlled conditions. One common method includes the use of hydrochloric acid as a catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of advanced reactors and continuous flow systems can enhance the production process, ensuring consistent quality and quantity .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and creating derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it may be utilized in studying enzyme interactions and metabolic pathways. In medicine, its derivatives could be explored for potential therapeutic applications. Industrially, it is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include 5,6-Acenaphthenediamine, 5,6-Diaminoacenaphthene, and acenaphthene-5,6-diyldiamine .
Uniqueness: What sets 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- apart is its unique structure, which allows for specific interactions and reactions that may not be possible with other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
79687-97-1 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
5-N,5-N,6-N,6-N-tetramethyl-1,2-dihydroacenaphthylene-5,6-diamine |
InChI |
InChI=1S/C16H20N2/c1-17(2)13-9-7-11-5-6-12-8-10-14(18(3)4)16(13)15(11)12/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
IIHIFIYHTQAMSO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C2C(=CC=C3C2=C(CC3)C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


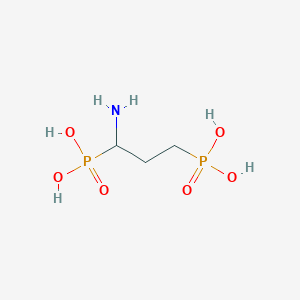

![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)

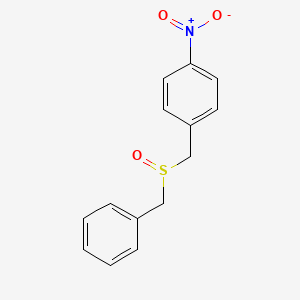

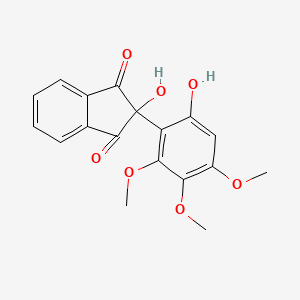

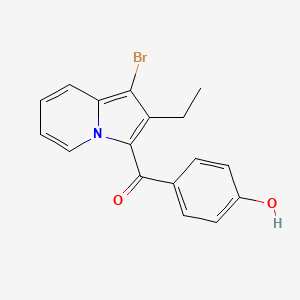
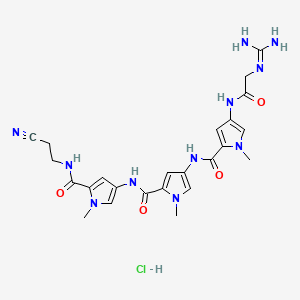
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)

![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
